molecular formula C7H11ClF3NO2 B6268366 rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride CAS No. 2059915-32-9

rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B6268366
CAS No.: 2059915-32-9
M. Wt: 233.6
InChI Key:
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Description

Rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride is a synthetic compound known for its unique chemical structure and properties It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a trifluoromethyl group, which imparts significant chemical stability and lipophilicity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a nitrile compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific reaction conditions, such as the presence of a base and a catalyst.

    Esterification: The carboxylate group is esterified using methanol and an acid catalyst to form the methyl ester.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrrolidine ring, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, amines

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring

    Reduction: Reduced forms of the ester or trifluoromethyl group

    Substitution: Substituted pyrrolidine derivatives

Scientific Research Applications

Rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Biological Studies: It is employed in studies investigating the biological activity of trifluoromethylated compounds, which are known for their enhanced metabolic stability and bioavailability.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate: Lacks the hydrochloride salt form, which may affect its solubility and stability.

    Ethyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    (2R,3R)-3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid: The free acid form, which may have different reactivity and biological activity.

Uniqueness

Rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride is unique due to its combination of a trifluoromethyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2059915-32-9

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.6

Purity

95

Origin of Product

United States

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